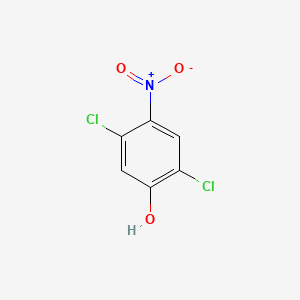

2,5-Dichloro-4-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQWBOCFVUBGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207163 | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-57-4 | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-nitrophenol (CAS: 5847-57-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-dichloro-4-nitrophenol, a halogenated aromatic nitro compound with significant potential as a chemical intermediate. Moving beyond a simple recitation of facts, this document delves into the practical considerations of synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles. The content is structured to provide actionable insights for laboratory-scale research and to inform its potential applications in the development of agrochemicals and pharmaceuticals.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound is a substituted phenol featuring two chlorine atoms and a nitro group attached to the benzene ring. These substituents profoundly influence the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the aromatic ring towards nucleophilic substitution and increases the acidity of the phenolic hydroxyl group.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in various solvent systems and for developing appropriate analytical and purification methods.

| Property | Value | Source(s) |

| CAS Number | 5847-57-4 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2][3] |

| Molecular Weight | 208.00 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 115 °C (388 K) | [3] |

| Boiling Point | 317 °C (Predicted) | [4] |

| Density | 1.682 g/cm³ (Predicted) | [4] |

| XLogP3 | 2.5 | [1] |

Table 1: Physicochemical Properties of this compound

Section 2: Synthesis and Purification

Conceptual Synthesis Workflow

The synthesis would likely proceed via the nitration of 2,5-dichlorophenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of related dichloronitrophenols and should be optimized for safety and efficiency in a laboratory setting.[5]

1. Reaction Setup:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dichlorophenol in a suitable solvent such as glacial acetic acid or chloroform.

- Cool the solution in an ice bath to 0-5 °C.

2. Nitration:

- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The exothermic nature of the reaction requires careful control of the addition rate.

3. Reaction Monitoring and Quenching:

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

4. Isolation and Purification:

- Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.

- Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or an acetone/hexane mixture.[6]

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons will be influenced by the deshielding effects of the nitro and chloro groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts indicating the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).

-

C-Cl stretching vibrations.

-

C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic isotopic patterns for the two chlorine atoms being a key diagnostic feature.

Section 4: Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[7] The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.

Nucleophilic Aromatic Substitution

The chlorine atoms on the ring, particularly the one ortho or para to the strongly electron-withdrawing nitro group, are susceptible to displacement by nucleophiles. This reactivity makes this compound a valuable building block for introducing a variety of functionalities onto the aromatic core.

Caption: General scheme of a nucleophilic aromatic substitution reaction.

Intermediate in Agrochemical and Dye Synthesis

This compound serves as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides, where the substituted phenol structure contributes to biological activity.[8] Its reactive nature also makes it a precursor in the production of azo dyes.[9]

Potential in Drug Discovery: A Link to Niclosamide

While direct applications of this compound in drug development are not extensively documented, a closely related compound, 2-chloro-4-nitroaniline, is a key precursor in the synthesis of the anthelmintic drug niclosamide.[5][10] Niclosamide has garnered significant interest for its potential antiviral and anticancer activities.[8] The synthesis of niclosamide and its analogs often involves the amidation of a salicylic acid derivative with a substituted nitroaniline. This highlights the potential of chloronitrophenols as starting materials for the synthesis of corresponding anilines, which are valuable scaffolds in medicinal chemistry.

Section 5: Analytical Methodologies

A robust analytical method is essential for assessing the purity of this compound and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

Reverse-Phase HPLC Protocol

The following is a detailed protocol for the analysis of this compound by reverse-phase HPLC.[10]

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection at an appropriate wavelength determined by the UV spectrum of the analyte.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent like methanol or acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Ensure all samples and standards are filtered through a 0.45 µm syringe filter before injection.

Section 6: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. RSC Publishing. Available at: [Link]

-

Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. ScienceDirect. Available at: [Link]

-

This compound | C6H3Cl2NO3 | CID 22108. PubChem. Available at: [Link]

-

This compound - Stenutz. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

-

Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. Sciencemadness.org. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound - SIELC Technologies. Available at: [Link]

-

The Crucial Role of 2,6-Dichloro-4-nitrophenol in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company. Available at: [Link]

- CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents.

-

Synthesis of 4-chloro-2-nitrophenol - Sciencemadness.org. Available at: [Link]

-

2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem. Available at: [Link]

- United States Patent (19) - Google Patents.

-

This compound - MySkinRecipes. Available at: [Link]

-

A Practical Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol. Taylor & Francis Online. Available at: [Link]

-

How To: Purify by Crystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert. Available at: [Link]

-

Purification by Recrystallization. CUNY. Available at: [Link]

-

Safety and Handling Guidelines for 2,4-Dichloro-5-nitrophenol in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2,6-dichlorophenol - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

-

Chromatographic Methods of Analysis. Mansoura University. Available at: [Link]

- US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents.

-

Purification of nitrophenols using complex-assisted crystallization | Request PDF. ResearchGate. Available at: [Link]

-

Exploring the Synthesis and Chemical Properties of 2,4-Dichloro-5-nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(PDF) Synthesis of New Agrochemicals - ResearchGate. Available at: [Link]

-

Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - ResearchGate. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H3Cl2NO3 | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dichloro-4-nitrophenol for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Dichloro-4-nitrophenol is a halogenated and nitrated aromatic organic compound that serves as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing chloro and nitro groups alongside a reactive phenolic hydroxyl group, makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Due to its use across various chemical disciplines and supplier catalogs, it is also known by several synonyms. A clear understanding of these synonyms is crucial for effective literature and database searches.

Table 1: Synonyms and Identifiers

| Type | Identifier | Source |

| CAS Number | 5847-57-4 | [1] |

| EC Number | 227-439-2 | [1] |

| Common Synonyms | Phenol, 2,5-dichloro-4-nitro- | [1] |

| 4-Nitro-2,5-dichlorophenol | ||

| PubChem CID | 22108 | [1] |

| InChIKey | BWQWBOCFVUBGEF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and appropriate handling procedures.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Appearance | Yellowish crystalline solid (typical for nitrophenols) | |

| Melting Point | 388 K (115 °C) | [2] |

| Boiling Point | ~317 °C (Predicted) | [3] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

| XLogP3 | 2.5 | [1] |

Part 2: Synthesis of this compound

The most common and direct method for the preparation of this compound is through the electrophilic nitration of 2,5-dichlorophenol.

Underlying Mechanism and Regioselectivity

The synthesis is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid.

Causality of Reagent Choice:

-

Nitric Acid (HNO₃): The source of the nitro group.

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst. It is a stronger acid than nitric acid and protonates it, facilitating the loss of a water molecule to generate the potent nitronium ion electrophile. Without the sulfuric acid catalyst, the reaction would be impractically slow.

The regioselectivity of the reaction—the placement of the nitro group at the C4 position—is governed by the directing effects of the substituents already on the aromatic ring:

-

Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director. It strongly activates the positions at C4 and C6 through resonance donation of electron density.

-

Chloro (-Cl) groups: Weakly deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors through resonance.

The C4 position (para to the hydroxyl group) is electronically activated and sterically accessible. The C6 position (ortho to the hydroxyl) is also activated but is flanked by a chlorine atom, creating steric hindrance. Therefore, the electrophilic attack by the nitronium ion occurs preferentially at the C4 position.

Caption: Mechanism of Electrophilic Nitration.

Self-Validating Experimental Protocol

This protocol is adapted from established methods for the nitration of dichlorophenols.[4][5][6] The self-validating nature of this protocol lies in the expected physical properties of the product; a successful synthesis will yield a solid with a melting point around 115 °C.

Materials:

-

2,5-Dichlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

-

Ethanol or Acetic Acid (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,5-dichlorophenol (1 eq.). Carefully add concentrated sulfuric acid (approx. 3-4 eq.) while stirring and cooling in an ice bath to maintain the temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid (1 eq.), keeping the mixture cooled in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2,5-dichlorophenol over 30-60 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 10-15 °C. Higher temperatures can lead to the formation of undesired byproducts, including dinitrated species and oxidative degradation products.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product. Trustworthiness: The product is an organic solid insoluble in the acidic aqueous mixture, ensuring its precipitation upon quenching.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the final product as a crystalline solid.[7]

-

Validation: Dry the purified product and determine its melting point. A sharp melting point at approximately 115 °C indicates a high degree of purity. Further confirmation can be obtained via HPLC analysis.

Part 3: Analytical Workflow

High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is the standard method for assessing the purity of this compound and for quantifying it in reaction mixtures or other matrices.

Caption: Standard HPLC Workflow for Analysis.

Detailed HPLC Protocol

This protocol is a robust starting point for method development, based on established procedures for analyzing nitrophenols.[8]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical starting ratio is 50:50 (v/v). Causality: The acidic modifier (phosphoric acid) ensures the phenolic hydroxyl group is protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance, likely between 270-320 nm, determined by a PDA scan.

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in acetonitrile or methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the synthesized or test sample in the mobile phase or acetonitrile to a similar concentration as the working standards. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak for this compound based on its retention time compared to the reference standard. Purity can be assessed by the area percentage of the main peak. For quantitative analysis, construct a calibration curve from the peak areas of the standards.

Part 4: Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable intermediate due to its multiple reactive sites, which can be selectively manipulated.[3]

-

Scaffold for Bioactive Molecules: The compound serves as a scaffold. The nitro group can be readily reduced to an amine (e.g., using Fe/HCl or catalytic hydrogenation), yielding 4-amino-2,5-dichlorophenol. This resulting aminophenol core is a key pharmacophore in many drugs.[8][9]

-

Precursor for Agrochemicals and Dyes: Its established use in the synthesis of fungicides, herbicides, and pigments demonstrates its utility in creating biologically active and chromophoric systems.[3] This synthetic versatility is directly transferable to drug discovery programs for generating compound libraries.

-

Modulation of Physicochemical Properties: The presence of two chlorine atoms and a nitro group significantly influences the electronics and lipophilicity of the molecule. In a drug development context, such scaffolds can be used to fine-tune the properties of a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Classification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

-

NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. (2010). Journal of Applied Chemical Researches. Available at: [Link]

- Process for the preparation of 2-nitro-3, 6-dichlorophenol. (1994). Google Patents.

-

Synthesis of 4-nitro-2,3-dichlorophenol. PrepChem.com. Available at: [Link]

-

A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company. Available at: [Link]

- Method for nitration of 2,6-dichlorophenol. (1993). Google Patents.

- A kind of preparation method of the nitrophenol of 2,4 dichloro 5. (2017). Google Patents.

- Process for preparing 2-chloro-4-nitrophenol. (1953). Google Patents.

-

This compound. PubChem. Available at: [Link]

- Hydrogenation of halogen substituted aromatic nitro compounds. (1981). Google Patents.

-

This compound. MySkinRecipes. Available at: [Link]

- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999). Google Patents.

- Process for the nitration of phenolic compounds. (1986). Google Patents.

-

Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2013). ResearchGate. Available at: [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PubMed. Available at: [Link]

-

Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (2022). National Institutes of Health. Available at: [Link]

- Method of synthesis of 2-chloro-4-nitrophenol. (1995). Google Patents.

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Available at: [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Semantic Scholar. Available at: [Link]

-

4-Nitrophenol: Properties, Production And Uses. (2024). Chemcess. Available at: [Link]

-

This compound. NIST WebBook. Available at: [Link]

Sources

- 1. This compound | C6H3Cl2NO3 | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [myskinrecipes.com]

- 4. US5292966A - Process for the preparation of 2-nitro-3, 6-dichlorophenol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 7. sid.ir [sid.ir]

- 8. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemcess.com [chemcess.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dichloro-4-nitrophenol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 2,5-Dichloro-4-nitrophenol

This compound is a polychlorinated aromatic compound with significant relevance in chemical synthesis and environmental science. Its structure, featuring a phenol ring substituted with two chlorine atoms and a nitro group, presents a unique electronic and chemical profile. Accurate structural confirmation and purity assessment are paramount for its application in research, drug development, and regulatory compliance. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. The causality behind experimental choices and the interpretation of spectral data are explained from a field-proven perspective, ensuring a robust and self-validating analytical workflow.

The molecular identity of this compound is defined by its chemical formula, C₆H₃Cl₂NO₃, and a molecular weight of approximately 207.999 g/mol .[1][2] The strategic placement of electron-withdrawing chloro and nitro groups, alongside the electron-donating hydroxyl group, creates a distinct spectroscopic fingerprint that will be explored in detail.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. The numbering of the carbon atoms on the benzene ring is essential for unambiguous NMR assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR detects the chemical environment of protons. In this compound, we expect signals from the aromatic protons and the hydroxyl proton. The electron-withdrawing effects of the nitro and chloro substituents will deshield the aromatic protons, shifting their resonance signals to a higher frequency (downfield) compared to unsubstituted benzene.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenols as it can reduce the rate of proton exchange, sometimes resulting in a sharper -OH signal.[3]

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum. To confirm the identity of the hydroxyl proton peak, a D₂O exchange experiment is performed. A drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish from the spectrum.[4]

Data Interpretation and Prediction:

-

Aromatic Protons (H-3 and H-6): The molecule lacks adjacent protons for spin-spin coupling, so the two aromatic protons, H-3 and H-6, are expected to appear as two distinct singlets .

-

H-3: This proton is ortho to a chlorine atom and meta to a nitro group.

-

H-6: This proton is ortho to the hydroxyl group and meta to a chlorine atom. The strong deshielding effect of the para-nitro group will influence both protons, shifting them downfield.

-

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature.[3][5] It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4] In DMSO-d₆, it is often observed further downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift |

|---|---|---|---|---|

| H-3 | ~7.8 - 8.2 | Singlet (s) | 1H | Deshielded by ortho-Cl and para-NO₂ groups. |

| H-6 | ~7.2 - 7.6 | Singlet (s) | 1H | Influenced by ortho-OH and meta-Cl groups. |

| -OH | ~5.0 - 11.0 (variable) | Broad Singlet (br s) | 1H | Highly dependent on solvent and concentration; confirmed by D₂O exchange.[4][5] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents. Electron-withdrawing groups (NO₂, Cl) generally deshield carbon atoms, shifting them downfield, while electron-donating groups (-OH) shield the ortho and para carbons.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a single line.

-

Data Acquisition: A longer acquisition time is typically needed compared to ¹H NMR.

Data Interpretation and Prediction: The molecule has six unique aromatic carbons, and their chemical shifts can be predicted based on established substituent effects.

-

C-1 (C-OH): This carbon is attached to the hydroxyl group and is expected to be significantly downfield.

-

C-4 (C-NO₂): The carbon bearing the nitro group will also be shifted downfield.

-

C-2 & C-5 (C-Cl): Carbons directly attached to chlorine atoms are deshielded.

-

C-3 & C-6 (C-H): These carbons will have shifts influenced by the cumulative effects of all substituents on the ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

|---|---|---|

| C-1 | ~150 - 155 | Attached to the electronegative oxygen of the hydroxyl group. |

| C-2 | ~120 - 125 | Attached to chlorine; shielded by meta-OH group. |

| C-3 | ~115 - 120 | Influenced by ortho-Cl and para-NO₂. |

| C-4 | ~140 - 145 | Attached to the electron-withdrawing nitro group. |

| C-5 | ~125 - 130 | Attached to chlorine; deshielded by ortho-NO₂ group. |

| C-6 | ~128 - 133 | Influenced by ortho-OH and meta-Cl. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.[6] For this compound, we can identify key vibrations for the O-H, N-O, C-Cl, and aromatic C=C bonds.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: For solid samples, two common, reliable methods are:

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, IR-transparent potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[7][8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This technique requires minimal sample preparation.[6][7]

-

-

Data Acquisition: Record a background spectrum of the empty instrument (or blank KBr pellet). Then, place the sample in the instrument and record the spectrum, typically over a range of 4000 cm⁻¹ to 600 cm⁻¹.[6]

Data Interpretation and Prediction:

-

O-H Stretch: A strong, broad absorption band characteristic of the phenolic hydroxyl group, broadened by hydrogen bonding.

-

C-H Aromatic Stretch: Typically a weaker absorption found just above 3000 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch: Two distinct, strong absorptions characteristic of the nitro group.

-

C=C Aromatic Stretch: Several medium-to-weak bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the fingerprint region.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (phenolic) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (aromatic) | 3050 - 3150 | Weak to Medium |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-O Symmetric Stretch | 1330 - 1370 | Strong |

| C-O Stretch (phenolic) | 1180 - 1260 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique that provides a reproducible fragmentation "fingerprint."

Experimental Protocol (Self-Validating System):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their m/z ratio in a mass analyzer and detected.

Data Interpretation and Prediction:

-

Molecular Ion (M⁺•): The molecular weight is ~208 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The [M]⁺• peak (with two ³⁵Cl) will be at m/z 207. The [M+2]⁺• peak (one ³⁵Cl, one ³⁷Cl) will be at m/z 209, and the [M+4]⁺• peak (two ³⁷Cl) will be at m/z 211. The relative intensity ratio of this cluster will be approximately 9:6:1.

-

Key Fragmentations: Nitroaromatic compounds exhibit characteristic fragmentation pathways.[9]

-

Loss of NO₂: A common fragmentation is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z 161 (and its isotopic peaks).[10][11]

-

Loss of NO: Loss of nitric oxide (•NO, 30 Da) from the molecular ion can also occur, yielding a fragment at m/z 177.[11][12]

-

Loss of Cl: Cleavage of a C-Cl bond can result in the loss of a chlorine radical (•Cl, 35/37 Da).

-

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 207, 209, 211 | [C₆H₃³⁵Cl₂NO₃]⁺• (and isotopes) | Molecular Ion (M⁺•) |

| 177, 179, 181 | [M - NO]⁺• | Loss of a nitric oxide radical.[11] |

| 161, 163, 165 | [M - NO₂]⁺• | Loss of a nitro radical.[10][13] |

| 133, 135 | [M - NO₂ - CO]⁺• | Subsequent loss of carbon monoxide from the [M-NO₂] fragment. |

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. The following workflow illustrates a logical, self-validating process for the structural elucidation of this compound.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

References

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- Sample preparation for FT-IR. (n.d.). University of the West Indies.

- Mattinen, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.

- This compound. (n.d.). NIST Chemistry WebBook.

- Bagno, A., et al. (2008). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry.

- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Exarchou, V., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health.

- This compound. (n.d.). PubChem, National Center for Biotechnology Information.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2014). PMC, National Institutes of Health.

- This compound. (n.d.). Stenutz.

- Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. (n.d.). BenchChem.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. (2006). ResearchGate.

- Mass Spectrometry Fragmentation of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. (n.d.). BenchChem.

- Gränacher, I., & Diehl, P. (1961). Solvent effects in the proton magnetic resonance spectra of phenols. Helvetica Chimica Acta.

- Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts.

- This compound Formula. (n.d.). ECHEMI.

- 1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry.

- This compound(5847-57-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (2018). SIELC Technologies.

- Phenol, 2,4-dichloro-6-nitro-. (n.d.). NIST Chemistry WebBook.

- 2,6-Dichloro-4-nitrophenol(618-80-4) MS spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). NIST Chemistry WebBook.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H3Cl2NO3 | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,5-Dichloro-4-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dichloro-4-nitrophenol in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and model its solubility. By synthesizing information on the physicochemical properties of this compound, the principles of solubility, detailed experimental protocols, and thermodynamic modeling, this document serves as a complete resource for anticipating and leveraging the solubility profile of this compound in various chemical processes.

Introduction: The Significance of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from chemical synthesis and purification to pharmaceutical formulation and environmental fate assessment. For a molecule like this compound, which possesses a combination of polar (nitro, hydroxyl) and non-polar (dichlorinated benzene ring) functionalities, its solubility behavior is complex and highly dependent on the nature of the solvent.

In drug development, understanding and quantifying solubility is a critical early-stage gatekeeper. Poor solubility can lead to challenges in formulation, diminished bioavailability, and unreliable in vitro testing results. In chemical manufacturing, solubility data is paramount for process design, including reaction kinetics, crystallization, and purification, directly impacting yield and purity. This guide provides the foundational knowledge and practical methodologies to address these challenges for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| CAS Number | 5847-57-4 | [2] |

| Melting Point | 388 K (115 °C) | [2] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Predicted XlogP | 2.5 | [1] |

The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, alongside a phenolic hydroxyl group, suggests that this compound can participate in a variety of intermolecular interactions, including hydrogen bonding (as both a donor and acceptor), dipole-dipole interactions, and van der Waals forces.

Expected Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The dichlorinated aromatic ring imparts significant hydrophobic character, while the hydroxyl and nitro groups provide sites for polar interactions.

-

Water Solubility : Expected to be low. While the hydroxyl and nitro groups can form hydrogen bonds with water, the overall hydrophobicity of the chlorinated benzene ring is likely to limit aqueous solubility. Structurally similar compounds like 2,6-dichloro-4-nitrophenol are reported to be poorly soluble in water.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Moderate to good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) : Good solubility is expected. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, which should facilitate the dissolution of this compound. For related nitrophenols, acetone and ethanol are known to be effective solvents.[3][4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Low solubility is predicted. The significant polarity of the nitro and hydroxyl groups will likely hinder dissolution in solvents that primarily interact through weak van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[3] This protocol provides a robust, self-validating system for generating reliable quantitative data.

The Shake-Flask Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

2,5-Dichloro-4-nitrophenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-4-nitrophenol

Executive Summary

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 5847-57-4), a key intermediate in the synthesis of dyes, pigments, and agrochemicals.[1] A thorough understanding of its physical properties is paramount for its application in process chemistry, safety protocols, and materials science. This document synthesizes theoretical principles with validated experimental protocols to offer a self-validating framework for the characterization of this compound. We will delve into the molecular factors governing its phase transitions and provide detailed, field-proven methodologies for their empirical determination.

Introduction: The Significance of Phase Transition Data

This compound is a halogenated nitrophenol whose utility in chemical synthesis is derived from its reactive nitro and chloro functional groups.[1] In any research or drug development pipeline, the melting and boiling points are not mere physical constants; they are critical indicators of purity, stability, and the energetic requirements for handling and reaction optimization. An accurate determination of these properties is the foundation of robust process development, ensuring reproducibility and safety. This guide explains the causality behind the observed thermal behavior of this molecule and equips the researcher with the necessary protocols for its verification.

Physicochemical Profile of this compound

The foundational physical properties of this compound are summarized below. These values serve as the benchmark for the experimental verifications detailed later in this guide.

| Property | Value | Source |

| CAS Number | 5847-57-4 | [2][3] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [2][3][4] |

| Molecular Weight | 208.00 g/mol | [2][4] |

| Melting Point | 117 °C | [4] |

| Boiling Point | 317 °C | [1][5] |

| Appearance | Solid | - |

Theoretical Grounding: Molecular Structure and Intermolecular Forces

The melting and boiling points of a compound are direct consequences of the strength of its intermolecular forces. The structure of this compound incorporates several key features that dictate its thermal behavior.

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. This creates strong intermolecular associations, requiring significant thermal energy to break the crystal lattice during melting and to separate the molecules into the gas phase during boiling.

-

Dipole-Dipole Interactions: The nitro group (-NO₂) and the two chlorine atoms (-Cl) are strongly electron-withdrawing. This creates a significant molecular dipole, leading to strong electrostatic attractions between adjacent molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces contribute to the overall intermolecular attraction. The planar aromatic ring allows for efficient surface area contact, enhancing these forces.

The combination of these forces, particularly the powerful hydrogen bonding, results in the relatively high melting and boiling points observed for this compound. Unlike ortho-nitrophenol, which exhibits intramolecular hydrogen bonding that lowers its boiling point, the substitution pattern in this compound favors intermolecular interactions, leading to a more stable, higher-energy solid and liquid state.[6]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a primary indicator of sample purity. The following protocol utilizes the capillary method, a universally accepted standard.

Methodology

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Protocol:

-

Rapid Heating: Initially, heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (117 °C).

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

-

Observation and Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 1 °C).

Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Experimental Protocol: Boiling Point Determination

For high-boiling point compounds like this compound, a micro-scale method using a Thiele tube is efficient and minimizes sample usage. This protocol is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[7]

Methodology

-

Apparatus Assembly:

-

Attach a small glass vial (e.g., a Durham tube) containing 0.5-1 mL of the sample to a thermometer using a rubber band. The bottom of the vial should be aligned with the thermometer bulb.[7]

-

Place a small capillary tube (sealed at one end) into the vial with the open end down.[7]

-

Insert the entire assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube ensures uniform heating via convection.[8]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[7][8]

-

-

Data Recording:

-

Stop heating. As the apparatus cools, the stream of bubbles will slow down and eventually stop.

-

The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as the external pressure has just overcome the vapor pressure of the compound.[8]

-

-

Validation: It is advisable to repeat the determination to ensure consistency. Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Workflow for Thiele Tube Boiling Point Determination

Caption: Workflow for micro boiling point determination via Thiele tube.

Conclusion

The melting point (117 °C) and boiling point (317 °C) of this compound are defining physical characteristics that arise from its distinct molecular structure, dominated by strong intermolecular hydrogen bonding and dipole-dipole interactions. The protocols detailed herein provide a robust framework for the empirical verification of these values, ensuring data integrity for research, development, and safety applications. Adherence to these systematic procedures is essential for achieving accurate and reproducible results.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Allen. (n.d.). The order of melting point of ortho, para, meta nitrophenol is. Retrieved from [Link]

-

Quora. (2021, February 15). Which of the following has higher melting point and why auto nitrophenol or para nitrophenol? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

AmritaVishwaVidyapeetham. (2017, February 9). Boiling Point of an Organic compound [Video]. YouTube. Retrieved from [Link]

Sources

Reactivity of the nitro group in 2,5-Dichloro-4-nitrophenol

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2,5-Dichloro-4-nitrophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key chemical intermediate whose synthetic versatility is primarily governed by the reactivity of its nitro group. This guide provides a detailed examination of the electronic and steric factors influencing the chemical behavior of this molecule. We explore the principal reaction pathways—nucleophilic aromatic substitution and nitro group reduction—elucidating the underlying mechanisms and providing field-proven experimental protocols. This document serves as a comprehensive scientific resource, combining theoretical principles with practical methodologies to enable the effective application of this compound in complex organic synthesis and drug discovery pipelines.

Introduction: Structural and Electronic Profile

This compound is an aromatic compound featuring a phenol backbone substituted with two chlorine atoms and a nitro group.[1][2][3] Its chemical identity is defined by the interplay of these functional groups, which dictate the electron density distribution across the aromatic ring and, consequently, its reactivity. The nitro group (-NO₂), positioned para to the hydroxyl group (-OH), is a potent electron-withdrawing group (EWG). This property is fundamental to the molecule's utility, as it activates the aromatic system towards specific classes of reactions that are critical for building more complex molecular architectures.[4][5] Understanding the reactivity of this nitro group is essential for its strategic use as a synthetic precursor in the pharmaceutical, agrochemical, and dye industries.[5]

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5847-57-4 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 208.00 g/mol | [1][2] |

| Appearance | Yellow solid | [6] |

| Melting Point | 115 °C (388 K) | [1] |

The Causality of Reactivity: Electronic and Steric Effects

The chemical behavior of this compound is not random; it is a direct consequence of the electronic and steric environment created by its substituents.

-

Dominant Electronic Influence of the Nitro Group : The nitro group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAAr).[4][7][8][9] It exerts a powerful electron-withdrawing effect through two modes:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group delocalizes the ring's π-electrons onto itself, creating regions of significant positive charge (electrophilicity) on the aromatic ring, particularly at the ortho and para positions relative to itself. The two chlorine atoms also contribute to this electron withdrawal via their inductive effect.

-

-

Steric Considerations : The chlorine atom at the 2-position (ortho to the hydroxyl group) and the chlorine at the 5-position create steric hindrance. This can influence the regioselectivity of incoming reagents, potentially directing them to less crowded positions and affecting reaction rates.

Core Reaction Pathways

The electron-deficient nature of the aromatic ring, engineered by the nitro group, defines its primary reaction pathways.

Activating Role in Nucleophilic Aromatic Substitution (SNAAr)

While the nitro group itself is rarely displaced, its presence is essential for activating the aryl halide toward substitution of the chlorine atoms. The reaction proceeds via a well-established addition-elimination mechanism .[4][8]

Causality of the Mechanism: A strong nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom). This is the rate-determining step, as it disrupts the aromaticity of the ring.[10] The resulting intermediate, a negatively charged species known as a Meisenheimer complex , is stabilized by resonance.[7][8] The electron-withdrawing nitro group is critical here, as it delocalizes the negative charge, making the intermediate stable enough to form. In the final, rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored.[7][8] The ortho and para positioning of the EWG relative to the leaving group is required for this resonance stabilization.[4]

Caption: The addition-elimination mechanism of SNAAr.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group into an amino group (-NH₂) is one of the most valuable reactions of this molecule, yielding 4-amino-2,5-dichlorophenol. This aniline derivative is a versatile building block for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals. The reduction of nitroaromatics is a well-established industrial process.[11]

Selection of Reduction Methodology: The choice of reducing agent is critical and depends on factors like cost, scale, and sensitivity of other functional groups.

| Method | Reagents | Causality & Field Insights |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High Efficiency: Provides very clean products and high yields. Consideration: Requires specialized pressure equipment. The catalyst can sometimes be pyrophoric. May reduce other susceptible groups if not controlled.[11] |

| Metal-Acid Reduction | Fe/HCl; SnCl₂/HCl | Robust & Cost-Effective: A classic, reliable method suitable for large-scale synthesis. Iron is cheap and environmentally benign. Consideration: The reaction is often heterogeneous and requires acidic conditions. Workup can be tedious due to the formation of metal salts. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Milder Conditions: Avoids the use of high-pressure hydrogen gas. Good for substrates that may be sensitive to strongly acidic conditions. |

| Sulfide Reduction | Na₂S, (NH₄)₂S | Chemoselective: Useful for selectively reducing one nitro group in the presence of another.[11] Consideration: Can be less efficient than other methods and generates sulfur-containing waste. |

Experimental Protocol: Reduction of this compound

This protocol details a self-validating system for the reduction of the nitro group using tin(II) chloride, a common and effective laboratory-scale method.[11]

Objective: To synthesize 4-amino-2,5-dichlorophenol.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol or concentrated HCl.

-

Reagent Addition: Add tin(II) chloride dihydrate (approx. 3-4 eq) to the suspension. The mixture will likely become a slurry.

-

Heating and Monitoring: Gently heat the mixture to 60-70 °C with vigorous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

-

Quenching and Basification: Cool the reaction mixture in an ice bath. Slowly and carefully add NaOH solution to neutralize the excess acid and precipitate tin salts (as tin hydroxides). The pH should be adjusted to >10. This step is highly exothermic and should be performed with caution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The desired product will move into the organic layer.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-amino-2,5-dichlorophenol.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Caption: Step-by-step workflow for the reduction of this compound.

Synthetic Utility of the Reduction Product

The resulting 4-amino-2,5-dichlorophenol is a valuable intermediate. The newly formed amino group provides a reactive handle for a variety of subsequent transformations essential in drug development:

-

Diazotization: The primary amine can be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

-

Amide Coupling: The amine can be readily acylated with carboxylic acids or acid chlorides to form amide bonds, a ubiquitous functional group in pharmaceutical agents.

-

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines, diversifying its structural possibilities.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[12]

Conclusion

The reactivity of this compound is decisively controlled by its para-nitro group. This powerful electron-withdrawing substituent not only activates the aromatic ring for nucleophilic substitution but also serves as a latent amino group via straightforward reduction protocols. A thorough, mechanism-based understanding of these properties allows researchers and drug development professionals to strategically employ this compound as a versatile and reliable building block for the synthesis of complex, high-value molecules.

References

-

Title: Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Source: The Organic Chemistry Tutor, YouTube. URL: [Link]

-

Title: Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Source: Chemistry Steps. URL: [Link]

-

Title: Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Source: Journal of the Chemical Society B: Physical Organic. URL: [Link]

-

Title: Nucleophilic aromatic substitution. Source: BYJU'S. URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: PubMed Central, NIH. URL: [Link]

-

Title: Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Source: ACS Omega. URL: [Link]

-

Title: this compound. Source: MySkinRecipes. URL: [Link]

-

Title: Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. Source: ResearchGate. URL: [Link]

-

Title: Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. Source: MDPI. URL: [Link]

-

Title: Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. Source: CrashCourse, YouTube. URL: [Link]

-

Title: Exploring the Synthesis and Chemical Properties of 2,4-Dichloro-5-nitrophenol. Source: LinkedIn. URL: [Link]

-

Title: this compound. Source: NIST Chemistry WebBook. URL: [Link]

-

Title: this compound. Source: PubChem, NIH. URL: [Link]

-

Title: Nucleophilic Aromatic Substitution. Source: Professor Dave Explains, YouTube. URL: [Link]

-

Title: Reduction of nitro compounds. Source: Wikipedia. URL: [Link]

-

Title: this compound. Source: Stenutz. URL: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H3Cl2NO3 | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. byjus.com [byjus.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

electrophilic substitution reactions of 2,5-Dichloro-4-nitrophenol

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dichloro-4-nitrophenol

Foreword: A Molecule of Competing Influences

In the landscape of aromatic chemistry, few molecules present as compelling a case study in substituent effects as this compound. This guide is designed for the practicing researcher and drug development professional, moving beyond textbook examples to provide a nuanced, in-depth analysis of this molecule's reactivity. We will dissect the complex interplay of activating and deactivating groups, predict reaction outcomes with a high degree of confidence, and provide robust, field-tested protocols for feasible transformations. The core philosophy of this document is not merely to state what happens, but to elucidate why it happens, empowering you to make informed decisions in your own synthetic challenges.

Foundational Analysis: Electronic Architecture and Reactivity

Before any reaction can be proposed, a rigorous analysis of the substrate's electronic and steric properties is paramount. This compound is a fascinating molecule where a powerful activating group (hydroxyl) is pitted against three deactivating groups (two chloro, one nitro).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 208.00 g/mol | [1][3] |

| CAS Number | 5847-57-4 | [1][2] |

| Appearance | Solid (typically yellow needles or powder) | |

| Melting Point | ~115 °C (388 K) | [2] |

| Key Applications | Intermediate in dye, pigment, and agrochemical synthesis |[4] |

The reactivity of the benzene ring towards electrophiles is fundamentally governed by the electron density of the π-system.[5] The substituents on this compound exert competing electronic effects:

-

Hydroxyl (-OH) at C1: This is a strongly activating group.[6] Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. This effect strongly favors electrophilic attack.

-

Chloro (-Cl) at C2 and C5: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[7]

-

Nitro (-NO₂) at C4: This is a powerful deactivating group, both inductively and through resonance.[7][8] It strongly withdraws electron density from the ring, making electrophilic substitution significantly more difficult. It directs incoming electrophiles to the meta positions (C2, C6).

The Decisive Factor: Regioselectivity

The critical question is where an incoming electrophile (E⁺) will attack. We must analyze the directing effects of each substituent on the two available positions: C3 and C6.

-

Attack at C6:

-

The -OH group (C1) is ortho to C6, strongly directing an electrophile here.

-

The -NO₂ group (C4) is meta to C6, directing an electrophile here.

-

The -Cl group (C5) is ortho to C6, directing an electrophile here.

-

-

Attack at C3:

-

The -Cl group (C2) is ortho to C3, directing an electrophile here.

-

Caption: Directing influences on the this compound ring.

Feasible Reactions and Validated Protocols

Given the strong deactivation by the nitro and chloro groups, only reactions with potent electrophiles or those that can proceed on highly activated rings are viable.

Halogenation (e.g., Bromination)

The high activation provided by the hydroxyl group means that halogenation of phenols can often proceed without a Lewis acid catalyst, which is advantageous here.[9] Using a non-polar solvent helps to moderate the reaction and prevent potential polysubstitution or side reactions.